N-(4-chlorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Description
N-(4-Chlorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a heterocyclic compound featuring a fused benzothieno[2,3-d]pyrimidine core. The structure includes a 2-methyl group on the pyrimidine ring, a sulfanyl (-S-) linker at position 4, and an acetamide moiety substituted with a 4-chlorophenyl group.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS2/c1-11-21-18(17-14-4-2-3-5-15(14)26-19(17)22-11)25-10-16(24)23-13-8-6-12(20)7-9-13/h6-9H,2-5,10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITRHEULFQCEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anticonvulsant effects, and other pharmacological activities.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C15H16ClN3OS
- Molecular Weight : 319.82 g/mol
- CAS Number : Not specified in the sources but can be derived from the structure.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to N-(4-chlorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide. The thieno[2,3-d]pyrimidine derivatives are noted for their selective cytotoxicity against cancer cells.
- Mechanism of Action : Thieno[2,3-d]pyrimidines have been shown to induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and disruption of cell cycle progression. The presence of the 4-chlorophenyl group enhances their interaction with cellular targets due to increased lipophilicity and electron-withdrawing properties .
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Case Studies :
- In one study, derivatives of thieno[2,3-d]pyrimidine were tested against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range .
- Another research highlighted that substituents on the phenyl ring significantly affected the biological activity; for instance, chlorinated analogs showed enhanced activity compared to their non-chlorinated counterparts .
Anticonvulsant Activity
Research has also focused on the anticonvulsant potential of related compounds.
- Testing Models : Compounds were evaluated using picrotoxin-induced seizure models. The results indicated that certain derivatives exhibited protective effects against seizures .
- Efficacy : One study reported that a compound structurally similar to N-(4-chlorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide showed a median effective dose (ED50) of 18.4 mg/kg in seizure models .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the chemical structure can lead to variations in biological activity:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., Cl) | Increased cytotoxicity and anticonvulsant activity |
| Alkyl substitutions on the thieno ring | Enhanced lipophilicity and bioavailability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The benzothieno[2,3-d]pyrimidine core distinguishes this compound from simpler pyrimidine derivatives. For instance:
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () lacks the fused thieno ring, resulting in reduced planarity and altered electronic properties. Crystallographic studies show that the diaminopyrimidine derivative forms intermolecular hydrogen bonds (N–H···O), while the fused benzothieno analog likely exhibits enhanced rigidity and π-π stacking due to its extended aromatic system .
- 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide () features a thieno[3,2-d]pyrimidine core, differing in the fusion position (3,2-d vs. 2,3-d). This positional isomerism may influence molecular geometry and target selectivity .
Substituent Variations on the Acetamide Moiety
The 4-chlorophenyl group on the acetamide is a common feature, but analogs with alternative substituents demonstrate distinct properties:
- N-(4-Chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () introduces a methyl group at the ortho position of the phenyl ring. This steric modification could hinder rotational freedom and alter binding kinetics .
Modifications on the Pyrimidine Ring
- 2-{[3-(4-Methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide () substitutes the 3-position of the pyrimidine with a 4-methoxyphenyl group. The methoxy donor enhances electron density, which may affect redox properties or metabolic stability compared to the 2-methyl analog .
- N-(4-Chloro-2-methylphenyl) derivatives () often incorporate halogens or alkyl groups on the pyrimidine, influencing steric bulk and solubility .
Crystallographic and Physicochemical Properties
- Crystal Packing: The diaminopyrimidine analog () exhibits hydrogen-bonded dimers, while the fused benzothieno derivatives likely adopt layered structures due to van der Waals interactions .
- Solubility : The 4-chlorophenyl group enhances hydrophobicity compared to methoxy or methyl-substituted analogs () .
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
